![molecular formula C24H24N4O2 B2928394 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine CAS No. 1251600-95-9](/img/no-structure.png)
3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl ring with a methoxy group, and another phenyl ring with a pyrrolidin-1-ylcarbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, phenyl rings, and the pyrrolidin-1-ylcarbonyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyridazine ring might undergo reactions at the nitrogen atoms, and the methoxy group could potentially be replaced by other groups in a substitution reaction .Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
Research into pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine, has revealed significant herbicidal activities. Xu et al. (2012) synthesized a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibited exceptional herbicidal activities, with some showing effectiveness at very low dosages. This suggests potential agricultural applications, particularly in weed management and crop protection Xu et al., 2012.
Synthesis and Characterization
The chemical synthesis and characterization of compounds related to this compound have been extensively studied. Zohdi et al. (1997) reported the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrrolidino[3,4-d]isoxazolines. These efforts contribute to a deeper understanding of the chemical properties and potential applications of these compounds in pharmaceuticals and materials science Zohdi et al., 1997.
Antimicrobial Activity
Compounds structurally similar to this compound have been explored for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents Mickevičienė et al., 2015.
Anticancer Evaluation
The exploration of pyridazine derivatives for anticancer activity has led to the identification of compounds with significant potential. Popovici et al. (2019) synthesized and evaluated new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives, showing promising in vitro anticancer activity against a variety of cancer cell lines. This research underscores the potential of pyridazine derivatives in the development of new anticancer therapies Popovici et al., 2019.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine involves the reaction of 2-methoxyphenol with 2-bromo-5-nitropyridazine to form 3-(2-methoxyphenoxy)pyridazine. This intermediate is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "2-methoxyphenol", "2-bromo-5-nitropyridazine", "4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: 2-methoxyphenol is reacted with 2-bromo-5-nitropyridazine in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)pyridazine.", "Step 2: 3-(2-methoxyphenoxy)pyridazine is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the final product, 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine." ] } | |
CAS-Nummer |
1251600-95-9 |
Molekularformel |
C24H24N4O2 |
Molekulargewicht |
400.482 |
IUPAC-Name |
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29) |
InChI-Schlüssel |
HPUCYSFNEWWKAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2928311.png)
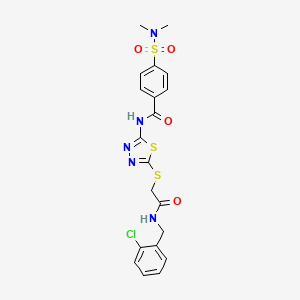
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)
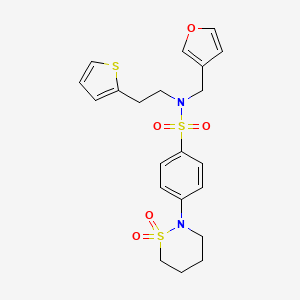
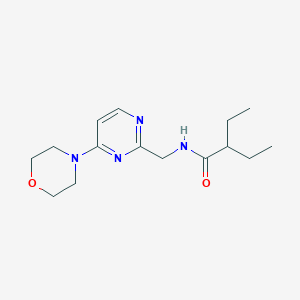
![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)
![2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2928318.png)
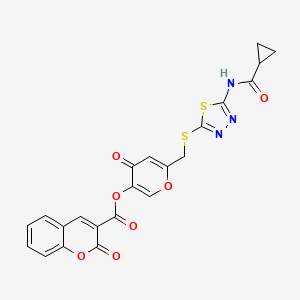
![6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2928325.png)
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
![4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2928327.png)

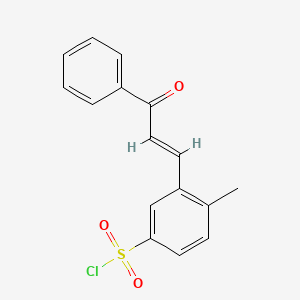
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)
